![molecular formula C9H20N2O B1480992 4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine CAS No. 2098037-49-9](/img/structure/B1480992.png)
4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information on its discovery or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may include the starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include looking at reaction mechanisms, reaction rates, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. It may also include studying how these properties change under different conditions .Scientific Research Applications
One-Pot Synthesis Techniques
Researchers have developed one-pot synthesis methods for creating novel compounds, such as 3,3-dimethylpyrrolidin-2-carbonitriles, using environmentally benign processes. These methods demonstrate the versatility of similar compounds in synthesizing new chemical entities with potential applications in various fields of chemistry and pharmacology (D’hooghe, Van Driessche, & Kimpe, 2009).
Enantioselective Reactions
Studies on chiral secondary enaminoesters with 2-substituted nitroethylenes have led to the synthesis of pyrrolidine-3-carboxylates with good to excellent diastereoselectivity. This research highlights the application of similar chemical structures in the synthesis of chiral compounds, which are crucial in the development of drugs with higher efficacy and fewer side effects (Revial et al., 2000).
Structural Analysis
The structural analysis of compounds structurally related to 4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine, like 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, contributes to the understanding of molecular conformations and interactions in the solid state. This knowledge is fundamental for the design of materials and active pharmaceutical ingredients (Zhukhlistova & Tishchenko, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-4-12-6-8-5-11(10)7-9(8,2)3/h8H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOPJZBDQANRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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